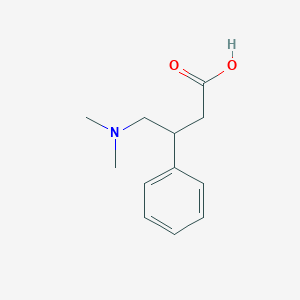

4-Dimethylamino-3-phenyl-butyric acid

Description

Contextualization within Synthetic Organic Chemistry

The synthesis of 4-Dimethylamino-3-phenyl-butyric acid is not extensively detailed in dedicated literature, but its synthesis can be logically inferred from established methods for its parent compounds and related analogues. The structural core, 4-amino-3-phenyl-butyric acid (Phenibut), can be synthesized through various routes, including a multi-step process starting from benzaldehyde (B42025) and ethyl acetoacetate (B1235776). google.com Another common strategy for creating β-amino acids involves the Arndt-Eistert homologation, which extends an α-amino acid by one carbon. orgsyn.org

The synthesis of GABA analogues is a field of significant interest, with research focused on creating efficient, high-yield "one-pot" procedures. openmedicinalchemistryjournal.com For instance, a general method for synthesizing derivatives of GABA and its analogues like Phenibut involves the conversion of the amino acid to its acyl chloride, followed by subsequent reactions to build the desired molecule. openmedicinalchemistryjournal.com

A plausible synthetic route to this compound would likely involve the N,N-dimethylation of its primary amine precursor, 4-amino-3-phenyl-butyric acid. This is a common final-step modification in medicinal chemistry to produce tertiary amines from primary or secondary amines. The parent butyric acid structure itself, 4-phenylbutyric acid, can be synthesized by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com The creation of derivatives of such compounds is a core practice in synthetic organic chemistry, aimed at systematically modifying a lead structure to explore new chemical space and properties.

Rationale for Research into its Molecular Architecture

The rationale for researching the molecular architecture of this compound is rooted in the principles of structure-activity relationships (SAR). nih.gov In medicinal chemistry and pharmacology, modifying a known active molecule and studying how these changes affect its properties provides crucial insights. The parent compound, Phenibut, acts as a GABA-mimetic, primarily at GABAB receptors, and also modulates voltage-gated calcium channels, similar to gabapentin. nih.govncats.io

Research into Phenibut and its derivatives emphasizes the importance of the phenyl ring's position and the role of the carboxyl and amino groups for its activity. nih.gov The specific stereochemistry is also critical; the (R)-enantiomer of Phenibut is significantly more potent than the (S)-enantiomer. ncats.io

The introduction of two methyl groups onto the nitrogen atom to form this compound represents a deliberate structural modification. Such N-alkylation is a common strategy used by chemists to:

Alter Lipophilicity: Increasing the number of alkyl groups can make the molecule more lipid-soluble, potentially affecting its ability to cross cellular membranes, including the blood-brain barrier.

Modify Receptor Binding: The size and electronic nature of the amino group are often crucial for binding to a biological target. Changing from a primary amine (-NH2) in Phenibut to a tertiary amine (-N(CH3)2) can significantly alter the binding affinity and selectivity for its receptors.

Influence Metabolism: N-methylation can change how the compound is metabolized, potentially altering its duration of action and metabolic profile.

Therefore, the academic interest in this compound lies in its potential to elucidate the SAR of phenyl-substituted GABA analogues. By comparing its properties to those of Phenibut, researchers can systematically probe the functional role of the nitrogen substituents, contributing to the rational design of new molecules with potentially refined or novel activities.

Chemical Properties Data

The following tables provide a summary of the known chemical properties for this compound and its related parent compounds.

Table 1: Properties of this compound hydrochloride (Data sourced from supplier information)

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-3-phenylbutanoic acid hydrochloride |

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol orgsyn.org |

| Physical Form | Off-White Solid |

| Purity | 95-96% orgsyn.orgopenmedicinalchemistryjournal.com |

| InChI Key | QUDWTUOJGOXAIC-UHFFFAOYSA-N |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 4-Amino-3-phenylbutyric acid (Phenibut) | C₁₀H₁₃NO₂ | 179.22 wikipedia.org | Primary amine precursor |

| 4-Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 ncats.io | Lacks the amino group |

| γ-Aminobutyric acid (GABA) | C₄H₉NO₂ | 103.12 | Endogenous neurotransmitter, lacks phenyl group |

Properties

IUPAC Name |

4-(dimethylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLALEFFEISDVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Dimethylamino 3 Phenyl Butyric Acid

Retrosynthetic Analysis of the 4-Dimethylamino-3-phenyl-butyric Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby mapping out a potential synthetic route. ias.ac.inpearson.com For this compound, the analysis begins by disconnecting the most accessible functional groups.

A primary disconnection targets the C-N bonds of the dimethylamino group, suggesting a precursor with a primary amine, such as 4-amino-3-phenylbutyric acid. This transformation is a standard functional group interconversion (FGI). youtube.com

The 4-amino-3-phenylbutyric acid precursor can be further deconstructed. A Hofmann rearrangement provides a logical pathway from a precursor amide, 5-amino-5-oxo-3-phenyl-pentanoic acid. This amide can be envisioned as arising from the aminolysis of 3-phenylglutaric anhydride (B1165640). The anhydride itself is formed via dehydration of 3-phenylglutaric acid.

The 3-phenylglutaric acid backbone can be traced back to a Michael addition-type reaction. A key disconnection across the C2-C3 and C3-C4 bonds points towards benzaldehyde (B42025) and two equivalents of an acetate (B1210297) equivalent, such as ethyl acetoacetate (B1235776), as the fundamental building blocks. google.com This retrosynthetic pathway provides a clear and logical route for the laboratory synthesis of the target molecule.

Exploration of Novel Synthetic Pathways

A viable synthetic pathway for 4-amino-3-phenylbutyric acid, the direct precursor to the target compound, has been detailed in the scientific literature, starting from benzaldehyde and ethyl acetoacetate. google.com The final step to achieve the target molecule involves the strategic incorporation of two methyl groups onto the primary amine.

The construction of the core butyric acid framework begins with a condensation reaction. A multi-step synthesis has been developed for the closely related 4-amino-3-phenylbutyric acid. google.com

The initial step involves the reaction between benzaldehyde and ethyl acetoacetate in a protic solvent, catalyzed by a condensation catalyst, to form diethyl 2,4-diacetyl-3-phenylpentanedioate. This intermediate is then subjected to saponification and decarboxylation by heating in a strong alkaline solution, which removes the acetyl groups and hydrolyzes the esters to yield 3-phenylglutaric acid. google.com This sequence effectively constructs the carbon skeleton that will become the butyric acid backbone.

The phenyl group is introduced at the outset of the synthesis, originating from benzaldehyde. google.com In the initial condensation reaction, the phenyl group is installed at what will become the C3 position of the final butyric acid chain. The described synthesis method is likely to produce a racemic mixture, meaning it will contain equal amounts of both enantiomers, as no chiral catalysts or auxiliaries are specified in the initial steps. google.comevitachem.com Achieving stereocontrol at this position would require the application of enantioselective synthesis strategies from the beginning.

The introduction of the nitrogen functionality occurs late in the synthesis. The 3-phenylglutaric acid intermediate is first dehydrated to form 3-phenylglutaric anhydride. This cyclic anhydride is then treated with a strong solution of aqueous ammonia, which opens the ring to form 5-amino-5-oxo-3-phenyl-pentanoic acid (an amide). google.com

The primary amine is then generated via a Hofmann rearrangement. The amide is treated with an oxidant, such as sodium hypochlorite, under alkaline conditions. This reaction converts the amide into a primary amine with one fewer carbon atom, yielding 4-amino-3-phenylbutyric acid. google.com

To arrive at the final target compound, this compound, the primary amine of the precursor must be alkylated. A classic and effective method for this transformation is the Eschweiler-Clarke reaction. This procedure involves treating the primary amine with an excess of formaldehyde (B43269) and formic acid. Formaldehyde acts as the methylating agent, while formic acid serves as the reducing agent, leading to the exhaustive methylation of the amine to furnish the desired tertiary dimethylamino group. researchgate.net

Table 1: Synthetic Sequence for 4-amino-3-phenylbutyric acid google.com

| Step | Starting Material(s) | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Benzaldehyde, Ethyl acetoacetate | Protic solvent, condensation catalyst | Diethyl 2,4-diacetyl-3-phenylpentanedioate |

| 2 | Diethyl 2,4-diacetyl-3-phenylpentanedioate | Strong base (e.g., NaOH), heat | 3-Phenylglutaric acid |

| 3 | 3-Phenylglutaric acid | Dehydration catalyst, non-protic solvent | 3-Phenylglutaric anhydride |

| 4 | 3-Phenylglutaric anhydride | Strong aqueous ammonia | 5-Amino-5-oxo-3-phenyl-pentanoic acid |

Table 2: Proposed Final N,N-Dimethylation Step

| Step | Starting Material | Reagents and Conditions | Product |

|---|

Stereoselective Synthesis Approaches

The 3-phenyl position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. evitachem.com The biological activity of such molecules often resides in only one of the enantiomers. Therefore, developing synthetic routes that can selectively produce one enantiomer over the other is of significant importance in medicinal chemistry. nih.gov

The enantioselective synthesis of β-amino acids and their derivatives is a well-developed field of research. acs.orgwiley.com These methods can be adapted to produce specific enantiomers of this compound.

One of the most powerful strategies is the catalytic asymmetric conjugate addition. This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. For the synthesis of the target molecule, one could envision a route starting with an α,β-unsaturated ester, such as ethyl cinnamate. The conjugate addition of a nitrogen-containing nucleophile, or a surrogate, catalyzed by a chiral metal complex (e.g., using copper or rhodium catalysts) or an organocatalyst, could establish the chiral center at the β-position with high enantioselectivity. nih.gov

Another established method involves starting with a chiral precursor from the "chiral pool." For instance, a practical synthesis of (R)-3-amino-4-phenylbutyric acid has been described starting from L-aspartic acid. nih.gov This approach utilizes the inherent chirality of the starting material to control the stereochemistry of the final product. While this specific example leads to a different regioisomer, the principle of using chiral building blocks is a cornerstone of stereoselective synthesis.

Furthermore, biocatalytic methods, which employ enzymes to carry out stereoselective transformations, offer an environmentally friendly and highly specific alternative for producing enantiomerically pure β-amino acids. wiley.com

Diastereoselective Synthesis of Related Butanols and Esters

The control of diastereoselectivity is a critical aspect in the synthesis of molecules with multiple stereocenters, such as the precursors to this compound. Research into the synthesis of structurally similar compounds, like 1,3-diamino-4-phenylbutan-2-ol derivatives, provides valuable insights into achieving high diastereoselectivity.

A notable approach involves a three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. This method has been successfully employed for the synthesis of N-protected anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol building blocks. The reaction, starting from N,N-dibenzyl-L-phenylalaninal, an amine, and the tert-butyldimethylsilyl ether of hydroxymalononitrile, proceeds with a high degree of diastereoselectivity, affording the anti-diastereomer in a ratio greater than 98:2. nih.govnih.govunica.it The high stereocontrol is attributed to a Felkin-Anh-type addition of the deprotonated MAC reagent to the starting aldehyde.

The resulting O-protected amides can then be subjected to a deprotection and reduction sequence to yield the desired amino alcohol. A one-pot procedure combining trimethylsilyl (B98337) chloride and lithium aluminium hydride for this transformation has been shown to be more efficient than a stepwise approach, leading to the final product in good yields. nih.gov

The following table summarizes the diastereoselective synthesis of a representative anti-allophenylnorstatin amide, a precursor to the corresponding diamino alcohol.

Table 1: Diastereoselective Synthesis of an anti-Allophenylnorstatin Amide Derivative

| Starting Aldehyde | Amine | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|

This data is illustrative of the high diastereoselectivity achievable in the synthesis of precursors to phenylbutane derivatives. nih.gov

Application of Chiral Catalysis in Asymmetric Synthesis

The generation of specific enantiomers of this compound necessitates the use of asymmetric synthesis, often employing chiral catalysts. While specific examples for the direct asymmetric synthesis of this exact molecule are not extensively documented in publicly available literature, the principles of chiral catalysis are well-established and applicable. researchgate.netrsc.org These strategies can be broadly categorized into organocatalysis and transition metal catalysis.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For instance, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which can be key steps in the construction of β-amino acid skeletons. nih.gov The catalyst forms a chiral enamine intermediate with a carbonyl compound, which then reacts with an electrophile in a stereocontrolled manner. The stereochemical outcome is dictated by the conformation of the catalyst-substrate complex.

Another significant class of organocatalysts includes chiral phosphoric acids and imidazolidinones. Chiral phosphoric acids can act as Brønsted acid catalysts, activating electrophiles and controlling the stereochemistry of nucleophilic attack. Imidazolidinone catalysts, famously developed by MacMillan, are used to activate α,β-unsaturated aldehydes towards enantioselective conjugate addition, a potential route to chiral 3-phenyl-substituted carbonyl compounds.

Transition metal catalysis, using complexes of metals like rhodium, ruthenium, palladium, or iridium with chiral ligands, is another cornerstone of asymmetric synthesis. acs.org Asymmetric hydrogenation of a suitable enamine or β-enamido ester precursor is a common strategy to install the desired stereochemistry at the C3 position of the butyric acid chain. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

The following table illustrates the application of a chiral catalyst in a related asymmetric transformation.

Table 2: Example of Chiral Catalyst Application in Asymmetric Synthesis

| Reaction Type | Chiral Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) |

|---|

This table provides a representative example of the high enantioselectivity that can be achieved using chiral transition metal catalysts in the synthesis of β-amino acid precursors.

Process Optimization and Yield Enhancement in Laboratory Scale Synthesis

The optimization of a synthetic route on a laboratory scale is crucial for improving efficiency, increasing yield, and ensuring reproducibility. For a multi-step synthesis of this compound, several parameters at each step can be fine-tuned. A plausible synthetic strategy that is amenable to optimization is the reductive amination of a β-keto ester, followed by hydrolysis of the ester. libretexts.orgyoutube.com

Key Optimization Parameters:

Catalyst and Reagent Loading: In steps involving catalysis, such as the reductive amination or a potential asymmetric hydrogenation, the catalyst loading is a critical factor. Reducing the amount of catalyst without compromising reaction time or yield is economically and environmentally beneficial. Similarly, the stoichiometry of reagents should be optimized to ensure complete conversion of the limiting reagent while minimizing waste.

Solvent Screening: The choice of solvent can significantly impact reaction rates, yields, and even stereoselectivity. A screening of different solvents or solvent mixtures is often a primary step in optimization. For instance, in a reductive amination, solvents like methanol, ethanol, or dichloromethane (B109758) are commonly used, and their effect on the reaction outcome should be systematically evaluated.

Temperature and Reaction Time: These two parameters are intrinsically linked. Optimization involves finding the lowest possible temperature and shortest reaction time that lead to the desired product in high yield and purity. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. nih.gov

pH Control: In reactions involving acidic or basic reagents or intermediates, such as the hydrolysis of an ester or the work-up of an amination reaction, careful control of pH is critical for maximizing the yield of the desired product and preventing the formation of byproducts.

Table 3: Hypothetical Optimization of a Reductive Amination Step

| Parameter | Condition A | Condition B (Optimized) | Outcome |

|---|---|---|---|

| Solvent | Dichloromethane | Methanol | Higher reaction rate |

| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Milder conditions, better selectivity |

| Temperature | 25°C | 0°C to 25°C | Reduced byproduct formation |

This table illustrates a hypothetical optimization process for a key synthetic step, highlighting how systematic variation of reaction conditions can lead to significant improvements in yield.

By systematically addressing these parameters for each step of the synthesis, a robust and efficient laboratory-scale process for the production of this compound can be developed.

Structural Elucidation and Advanced Conformational Analysis of 4 Dimethylamino 3 Phenyl Butyric Acid

Comprehensive Spectroscopic Characterization

The definitive identification and structural verification of 4-Dimethylamino-3-phenyl-butyric acid rely on a suite of modern spectroscopic methods. These techniques, when used in concert, provide an unambiguous assignment of the molecule's constitution and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For this compound, the hydrochloride salt is often used for analysis.

Table 1: HRMS Data for this compound Hydrochloride

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

This data is based on the known molecular formula and is essential for confirming the identity of the compound in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer the initial and most critical insights into the molecular structure. The chemical shifts, coupling constants, and integration of signals in ¹H NMR, combined with the chemical shifts in ¹³C NMR, allow for the assignment of each proton and carbon atom within the this compound molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-12 (br s) | ~175-180 |

| Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~126-140 |

| Methine (CH-Ph) | ~3.0-3.5 (m) | ~40-45 |

| Methylene (B1212753) (CH₂-COOH) | ~2.5-2.8 (m) | ~35-40 |

| Methylene (CH₂-N) | ~2.3-2.6 (m) | ~55-60 |

| Dimethyl (N(CH₃)₂) | ~2.2 (s) | ~45 |

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aliphatic chain (e.g., the coupling between the methine proton at C3 and the methylene protons at C2 and C4).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry and preferred conformations of the molecule. For example, NOE correlations between the methine proton at C3 and specific protons on the phenyl ring or the adjacent methylene groups would help to define the molecule's three-dimensional structure in solution.

Currently, publicly accessible, detailed 2D NMR data for this compound is not available.

Stereochemical Determination through Chiroptical Methods

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers. Chiroptical methods are essential for determining the absolute configuration of a chiral molecule. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Specific Rotation ([α]_D): This classical method measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretical calculations to assign the absolute configuration.

Specific chiroptical data for the enantiomers of this compound are not found in readily available literature, which would be necessary for the definitive assignment of their stereochemistry.

Computational Chemistry for Conformational Preferences

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like this compound. By calculating the potential energy of different spatial arrangements (conformers), it is possible to identify the most stable, low-energy conformations.

Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to perform a conformational search. This involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer. The results of such a study would reveal the preferred orientations of the phenyl group, the carboxylic acid moiety, and the dimethylamino group relative to each other. This information is critical for understanding how the molecule might interact with its environment.

A detailed computational analysis of the conformational preferences of this compound has not been identified in published scientific literature. Such a study would be valuable to complement experimental data and provide a more complete picture of the molecule's three-dimensional structure.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric, electronic, and spectroscopic properties of molecules from first principles, without the need for empirical parameters. DFT, in particular, offers a balance between accuracy and computational cost, making it a popular choice for studying drug-like molecules. nih.gov

A computational study of this compound using DFT would typically begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the ground-state conformation. The calculations are usually performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals. nih.gov

The key outputs from such calculations provide a wealth of information:

Optimized Molecular Geometry: This provides precise data on bond lengths, bond angles, and dihedral angles of the most stable conformer in a vacuum.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Vibrational Frequencies: These calculations can predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion (stretching, bending), and the calculated frequencies can be compared with experimental IR spectra to confirm the structure.

Dipole Moment and Charge Distribution: DFT can map the electron density to reveal the partial charges on each atom, identifying the electrophilic and nucleophilic sites within the molecule. This is crucial for understanding potential intermolecular interactions.

The following table illustrates the type of data that would be generated from a DFT analysis of this compound.

Illustrative Data: Calculated Properties of this compound (DFT) Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation. Specific values would require dedicated computational research.

| Calculated Parameter | Illustrative Value | Significance |

| Total Energy | -X Hartrees | Represents the electronic energy of the optimized structure. |

| HOMO Energy | -Y eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | +Z eV | Indicates the energy of the lowest energy unoccupied orbitals; related to the ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~2.5 - 4.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Key Dihedral Angle (C-C-C-N) | Variable | Defines the relative orientation of the phenyl and dimethylamino groups, a key aspect of its conformation. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static, lowest-energy picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, such as in a solvent like water. mdpi.commdpi.com This is particularly vital for flexible molecules like this compound, which can adopt numerous conformations in solution.

The primary goal of MD simulations in this context is to explore the molecule's conformational landscape. The process involves:

System Setup: A starting structure of the molecule (often the DFT-optimized geometry) is placed in a simulation box, which is then filled with solvent molecules (e.g., water). A force field (like OPLS or TraPPE) is chosen to define the potential energy of the system based on the positions of its atoms. mdpi.commdpi.com

Simulation Run: The simulation is run for a duration sufficient to allow the molecule to explore its various possible conformations, typically on the nanosecond to microsecond timescale. frontiersin.org

Trajectory Analysis: The resulting trajectory (the record of atomic positions over time) is analyzed to identify the most stable and frequently occurring conformations.

Analysis of the MD trajectory would reveal which conformations are most populated at a given temperature. This information is critical, as the biologically active conformation is not necessarily the absolute lowest-energy structure but rather a stable, accessible conformer that can bind to a biological target. The flexibility and dominant shapes of the molecule dictate how it interacts with its environment.

The findings from an MD simulation could be summarized in a table that clusters the conformations and shows their relative populations.

Illustrative Data: Major Conformational Clusters from MD Simulation Note: This table is a hypothetical representation of potential results from an MD simulation. The clusters and populations are for illustrative purposes.

| Conformer Cluster | Population (%) | Key Dihedral Angle (C-C-C-N) Range | Description |

| 1 | 45% | -60° to -90° | An "extended" conformation where the phenyl and amino groups are relatively far apart. |

| 2 | 30% | +50° to +80° | A "folded" or "gauche" conformation where the functional groups are closer. |

| 3 | 15% | 160° to 180° | An "anti" conformation representing a different extended state. |

| 4 | 10% | Other | Transient or less stable intermediate conformations. |

By combining the precise electronic and geometric data from DFT with the dynamic, ensemble view from MD simulations, a comprehensive understanding of the structural and conformational properties of this compound can be achieved. This knowledge is the theoretical foundation upon which its chemical behavior and interactions can be interpreted.

Derivatives and Analog Design for Mechanistic Research

Rational Design Principles for Structural Analogs

The phenyl ring is a critical component that can be modified to influence the compound's electronic, steric, and lipophilic properties. Substituents on the aromatic ring can either donate or withdraw electron density, which in turn can affect binding interactions, such as pi-stacking or cation-pi interactions, with a biological target. libretexts.org These electronic influences are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system). libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) are considered activating groups that increase the electron density of the ring. lumenlearning.com This can enhance interactions with electron-deficient pockets in a target protein.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are deactivating groups that pull electron density from the ring. libretexts.orglumenlearning.com Halogens, for instance, are strongly electronegative and exert a powerful inductive withdrawing effect, which tends to deactivate the ring toward electrophilic attack. libretexts.org

Introducing these substituents also alters the molecule's lipophilicity (its ability to partition into fatty environments), which can affect cell membrane permeability and plasma protein binding. Steric hindrance, introduced by bulky substituents, can probe the spatial constraints of a binding pocket. rsc.org

Table 1: Illustrative Phenyl Ring Substitutions and Their Hypothesized Effects

| Position on Phenyl Ring | Substituent | Electronic Effect | Predicted Lipophilicity Change | Rationale for Investigation |

| para (C-4') | -Cl (Chloro) | Electron-withdrawing (Inductive) | Increase | To probe for halogen bonding interactions and improve metabolic stability. youtube.com |

| para (C-4') | -OCH₃ (Methoxy) | Electron-donating (Resonance) | Minor change | To explore the impact of a hydrogen bond acceptor at this position. |

| para (C-4') | -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Significant Increase | To drastically alter electronic properties and increase lipophilicity. |

| meta (C-3') | -OH (Hydroxyl) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Decrease | To introduce hydrogen bond donor/acceptor capability. |

| ortho (C-2') | -CH₃ (Methyl) | Electron-donating (Inductive) | Increase | To introduce steric bulk and probe the shape of the binding site near the phenyl ring. |

The butyric acid moiety provides a key acidic functional group and a flexible four-carbon spacer. The terminal carboxylic acid is likely to be ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., lysine, arginine) or polar groups in a target protein.

Modifying the length and branching of this chain can provide critical insights:

Chain Length: Shortening the chain to propanoic acid or lengthening it to pentanoic acid alters the distance between the phenyl-amino core and the terminal carboxylate. This helps determine the optimal spacing required for a productive binding interaction. Studies on other butyric acid analogs have shown that a four-carbon chain can be optimal for certain biological activities. nih.gov

Chain Branching: Introducing methyl groups along the chain (e.g., at C-2 or C-3) restricts the conformational freedom of the molecule. If activity is retained or enhanced, it suggests a specific, bent conformation is preferred for binding. Conversely, a loss of activity may indicate that flexibility is necessary.

Isomerism: The parent compound has a chiral center at the C-3 position. Synthesizing and testing the individual (R) and (S) enantiomers is crucial, as biological activity often resides in only one enantiomer.

Table 2: Potential Modifications to the Butyric Acid Chain

| Modification | Example Analog Name | Potential Consequence |

| Chain Shortening | 3-Dimethylamino-2-phenyl-propanoic acid | Alters distance to carboxylate; may result in loss of a key interaction. |

| Chain Lengthening | 5-Dimethylamino-4-phenyl-pentanoic acid | May allow the carboxylate to reach a more distant binding pocket. |

| Branching | 4-Dimethylamino-2-methyl-3-phenyl-butyric acid | Restricts chain rotation; probes conformational requirements of the binding site. |

| Isomer Inversion | (S)-4-Dimethylamino-3-phenyl-butyric acid | May reveal stereospecificity of the biological target. |

The tertiary dimethylamino group is a basic center that will likely be protonated at physiological pH, forming a positive charge that can engage in ionic interactions. Its modification is a key strategy in analog design. The replacement of a functional group with another that has similar physical or chemical properties is known as isosteric or bioisosteric replacement. youtube.comdrughunter.com

Steric Bulk: Replacing the two methyl groups with larger alkyl groups (e.g., diethylamino) or incorporating them into a ring (e.g., pyrrolidinyl, piperidinyl) systematically probes the steric tolerance of the binding site around the nitrogen atom.

Hydrogen Bonding: Replacing the dimethylamino group with a secondary (monomethylamino) or primary (amino) group introduces hydrogen bond donating capabilities, which could lead to new, stabilizing interactions with the target. nih.gov

Basicity (pKa): The trifluoroethylamine group has been used as a bioisostere for amides and amines. drughunter.com Its strongly electron-withdrawing nature significantly lowers the basicity of the amine, reducing the degree of protonation at physiological pH. This can be used to test the importance of the positive charge for activity.

Non-Classical Bioisosteres: Small, nitrogen-containing heterocyclic rings like triazoles or oxadiazoles (B1248032) can sometimes serve as effective mimics of an amide or amine functionality. nih.gov These groups can reproduce the shape and hydrogen bonding patterns while often offering improved metabolic stability.

Table 3: Bioisosteric Replacements for the Dimethylamino Moiety

| Bioisostere | Example Moiety | Rationale |

| Altered Alkyl Group | -N(CH₂CH₃)₂ (Diethylamino) | Probes for steric hindrance at the nitrogen center. |

| Cyclic Amine | Pyrrolidin-1-yl | Restricts the conformation of the N-alkyl groups. |

| Secondary Amine | -NH(CH₃) (Methylamino) | Introduces a hydrogen bond donor. |

| Primary Amine | -NH₂ (Amino) | Introduces two hydrogen bond donors and reduces steric bulk. |

| Heterocyclic Ring | 1,2,3-Triazole | Acts as a non-classical bioisostere to mimic shape and polarity while enhancing metabolic stability. nih.gov |

Synthesis of Chemically Modified Probes and Reactive Intermediates

To move beyond SAR and directly identify a compound's molecular target, researchers synthesize chemically modified probes. These probes are analogs that contain an additional reactive or reporter functional group. The synthesis of these more complex molecules often requires multi-step pathways where the formation and control of reactive intermediates is critical for success. americanpharmaceuticalreview.comwiley.com

Common strategies for probe synthesis include:

Photo-affinity Labels: These probes incorporate a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide (B81097). Upon binding to its target, the probe is irradiated with UV light, causing the photo-reactive group to form a highly reactive intermediate that covalently crosslinks the probe to the target protein. The now-tagged protein can be isolated and identified.

"Click Chemistry" Handles: Probes can be synthesized with a terminal alkyne or azide group. These groups are generally inert in biological systems but can undergo highly specific and efficient "click" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) with a reporter molecule, such as a fluorophore or biotin, for visualization or purification.

The synthesis of these probes builds upon established organic chemistry reactions. For instance, a synthetic route to 4-phenylbutyric acid derivatives often involves the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com Adapting such routes to incorporate sensitive functional groups for probes requires careful planning and protection-deprotection strategies.

Isotopic Labeling Strategies for Mechanistic Tracking

Isotopic labeling is a powerful technique for tracking the fate of a molecule in a biological or chemical system without altering its fundamental chemical properties. nih.gov By replacing an atom (like ¹²C, ¹H, or ¹⁴N) with a heavier, stable isotope (like ¹³C, ²H/D, or ¹⁵N), the molecule can be detected and quantified using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Several strategies could be employed for labeling 4-Dimethylamino-3-phenyl-butyric acid:

Global Labeling: The compound can be synthesized using a starting material that is uniformly labeled with ¹³C, such as ¹³C-benzene. This would allow for tracing the entire carbon skeleton.

Site-Specific Labeling: This is often more informative. For example, using isotopically labeled dimethylamine (B145610) (e.g., with ¹³C or ²H) during synthesis would specifically label the dimethylamino group. nih.gov This could be used to track the metabolic stability of this specific moiety. Similarly, the carboxyl group can be labeled by performing the final hydrolysis step of an ester precursor with H₂¹⁸O or by esterifying the final acid with an isotopically labeled alcohol like d4-methanol. nih.gov

Metabolic Tracing: Cells or organisms can be treated with a labeled nutrient precursor, such as U-¹³C-glucose or ¹³C-glutamine. nih.gov If the compound interacts with a specific metabolic pathway, the pattern of isotope incorporation into the compound or its metabolites can reveal those connections.

These labeling strategies are invaluable for Absorption, Distribution, Metabolism, and Excretion (ADME) studies and for confirming target engagement by observing the labeled compound bound to its target protein via mass spectrometry.

Table 4: Isotopic Labeling Strategies for this compound

| Labeling Strategy | Isotope(s) | Labeled Moiety | Primary Detection Method | Research Application |

| Precursor Labeling | ¹³C₆ | Phenyl Ring | Mass Spectrometry, NMR | Tracking the entire molecule's distribution and metabolism. |

| Derivatization | ¹⁸O | Carboxylic Acid | Mass Spectrometry | Studying reactions involving the carboxyl group. |

| Precursor Labeling | ²H (Deuterium) | Dimethyl Groups | Mass Spectrometry | Probing for kinetic isotope effects in metabolism (deuteration can slow C-H bond cleavage). unl.pt |

| Precursor Labeling | ¹⁵N | Amino Group | Mass Spectrometry, NMR | Tracking the nitrogen atom through metabolic pathways. |

| Esterification | ¹³C, ²H | Carboxylic Acid (as methyl ester) | Mass Spectrometry | Quantitative analysis of the compound in complex mixtures. nih.gov |

Mechanistic Investigations at the Molecular and Subcellular Levels

Elucidation of Molecular Interaction Profiles

There is currently no published research detailing the molecular interaction profile of 4-Dimethylamino-3-phenyl-butyric acid.

Binding Studies with Model Biological Macromolecules (e.g., Proteins, Enzymes)

No data is available on the binding affinity or specific interactions of this compound with proteins or enzymes.

Investigations into Nucleic Acid Interactions (e.g., DNA, RNA Binding)

There are no studies documenting the interaction of this compound with DNA or RNA.

Cellular Pathway Modulation in Defined Research Systems

The effects of this compound on cellular pathways have not been characterized in the scientific literature.

Effects on Subcellular Compartment Function (e.g., Endoplasmic Reticulum Stress Modulation)

Information regarding the impact of this compound on the function of subcellular compartments like the endoplasmic reticulum is not available.

Impact on Specific Cellular Processes (e.g., Protein Folding Pathways)

The influence of this compound on cellular processes such as protein folding has not been investigated.

In Vitro and In Vivo Metabolic Transformations in Research Models

There is a lack of data concerning the metabolic transformation of this compound in either in vitro or in vivo models.

Identification and Characterization of Metabolites

Currently, detailed studies identifying and characterizing the specific metabolites of this compound are not extensively available in the public domain. The metabolic profile of a compound is typically elucidated through in vitro studies using liver microsomes, hepatocytes, and other tissue preparations, followed by in vivo studies in animal models. These investigations utilize advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify the chemical structures of metabolites.

For the related compound, 4-phenylbutyric acid (PBA), the primary metabolite is phenylacetate (B1230308) (PA). However, it is crucial to note that the dimethylamino group at the 4-position and the phenyl group at the 3-position of the butyric acid chain in the target compound introduce different metabolic possibilities. Potential metabolic reactions could include N-demethylation, hydroxylation of the phenyl ring, and oxidation of the butyric acid side chain.

Without specific research data, a definitive table of metabolites for this compound cannot be constructed. Future research is necessary to isolate and characterize these potential metabolic products.

Enzymatic Pathways of Biotransformation

The enzymatic pathways responsible for the biotransformation of this compound have not been specifically delineated in published research. Generally, the metabolism of such compounds involves Phase I and Phase II enzymatic reactions.

Phase I reactions, which introduce or expose functional groups, are often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Given the structure of this compound, potential CYP-mediated reactions include:

N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety.

Aromatic hydroxylation: The addition of a hydroxyl group to the phenyl ring.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Research on the related compound, 4-phenylbutyric acid, has identified that its β-oxidation is initiated by medium-chain acyl-CoA dehydrogenase. nih.gov However, the structural differences, particularly the dimethylamino group, may lead to different primary metabolic routes for this compound.

A comprehensive understanding of the enzymatic pathways requires dedicated enzymatic assays with specific human-recombinant enzymes and cellular models.

Structure Activity Relationship Sar and Computational Modeling of 4 Dimethylamino 3 Phenyl Butyric Acid and Its Analogs

Correlative Analysis of Structural Features with Biochemical Activities

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For GAT1 inhibitors, key pharmacophoric features typically include a carboxylic acid (or a bioisostere), a basic amino group, and a lipophilic domain to enhance binding and penetration across the blood-brain barrier. nih.govacs.org

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The chiral center at the C3 position of 4-Dimethylamino-3-phenyl-butyric acid means that it can exist as two enantiomers, (R)- and (S)-4-Dimethylamino-3-phenyl-butyric acid. It is well-established for many GAT1 inhibitors that the biological activity resides predominantly in one of the enantiomers. For instance, the clinically used GAT1 inhibitor, Tiagabine, is active as the (R)-isomer. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the binding pocket in the GAT1 transporter, which preferentially accommodates one stereoisomer over the other.

While direct comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity in GAT1 inhibitors is a well-established paradigm. The differential activity of enantiomers of other GAT1 inhibitors underscores the importance of the spatial orientation of the phenyl group and the amino moiety for optimal interaction with the transporter.

| Compound | Active Enantiomer | Significance |

| Tiagabine | (R) | The (R)-enantiomer is a potent GAT1 inhibitor, while the (S)-enantiomer is significantly less active. nih.gov |

| SKF-89976A | (R) | The (R)-isomer is the active enantiomer responsible for GAT1 inhibition. |

| (S)-3-Amino-4-phenylbutanoic acid | (S) | A related compound where stereochemistry is crucial for its biological role. nih.gov |

This table illustrates the importance of stereochemistry in the activity of GAT1 inhibitors.

The phenyl and dimethylamino groups of this compound are critical determinants of its functional specificity. The phenyl group serves as a crucial lipophilic anchor, facilitating the molecule's entry into the binding site of GAT1, which is embedded within the cell membrane. frontiersin.org In many GAT1 inhibitors, the presence of a large aromatic moiety is a common feature. frontiersin.orgnih.gov The position and substitution of this aromatic ring can significantly impact binding affinity. For example, in the N-diarylalkenyl piperidine (B6355638) series of GAT1 inhibitors, the nature and position of substituents on the phenyl rings are key to their potency. nih.gov

The dimethylamino group , along with the carboxylic acid, forms the core pharmacophore that mimics the endogenous ligand, GABA. The basicity of the nitrogen atom is crucial for the electrostatic interactions within the GAT1 binding site. At physiological pH, this group is protonated, allowing it to form ionic bonds with negatively charged residues in the transporter, such as aspartate or glutamate, and to interact with the co-transported sodium ions. frontiersin.org The replacement of the amino group or alterations in its basicity typically leads to a significant loss of inhibitory activity.

| Functional Group | Contribution to Activity | Example from Analogous Compounds |

| Phenyl Group | Lipophilic interactions, binding pocket occupancy. | In tiagabine, the two thiophene (B33073) rings (bioisosteres of phenyl) are essential for high-affinity binding. researchgate.net |

| Dimethylamino Group | Mimics GABA's amino group, forms key electrostatic interactions. | The protonated nitrogen in nipecotic acid derivatives is critical for their interaction with GAT1. frontiersin.org |

This table summarizes the functional contributions of the key chemical groups in GAT1 inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

For GAT1 inhibitors, several QSAR models have been developed, often based on series of nipecotic acid derivatives or other structural scaffolds. nih.gov These models are typically generated using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN). The goal is to create a robust and predictive model that can guide the synthesis of new analogs with enhanced potency. A successful QSAR model for GAT1 inhibitors would be able to accurately predict the inhibitory concentration (IC50) or binding affinity (Ki) of a compound based on its calculated molecular descriptors.

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For GAT1 inhibitors, studies have shown that a combination of descriptors is often necessary to build a predictive model. Key descriptors that have been found to correlate with GAT1 inhibitory activity include:

Hydrophobicity descriptors (e.g., logP): Reflecting the importance of lipophilicity for crossing the cell membrane and interacting with the nonpolar regions of the transporter. nih.gov

Topological descriptors: Describing the size, shape, and branching of the molecule.

Electronic descriptors (e.g., partial charges, dipole moment): Quantifying the electronic distribution and the ability to form hydrogen bonds and electrostatic interactions.

3D descriptors (e.g., from GRIND analysis): These descriptors encode the three-dimensional arrangement of pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, which are crucial for receptor binding. nih.gov

| Descriptor Type | Example Descriptor | Relevance to GAT1 Inhibition |

| Hydrophobic | LogP | High lipophilicity is generally favored for brain penetration and binding. |

| Electronic | Partial charge on Nitrogen | The positive charge on the protonated amine is critical for ionic interactions. |

| Steric | Molecular Volume | The size and shape of the molecule must be complementary to the binding site. |

| 3D-Pharmacophore | Distance between H-bond donor and acceptor | The spatial arrangement of key interacting groups must match the receptor's pharmacophore. nih.gov |

This table highlights key molecular descriptors used in QSAR modeling of GAT1 inhibitors.

Advanced Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how a ligand interacts with its target protein at an atomic level. tandfonline.commdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com For this compound, docking studies would typically be performed using a homology model of GAT1, as the crystal structure of the human transporter has been challenging to obtain. These studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid and amino groups of the ligand and specific amino acid residues in the binding site, as well as hydrophobic interactions of the phenyl ring. Docking studies of other GAT1 inhibitors have highlighted the importance of interactions with residues such as tyrosine (e.g., Y140) and serine (e.g., S396), as well as with the co-transported sodium ions. frontiersin.orgnih.gov

Molecular dynamics simulations provide insights into the dynamic nature of the ligand-receptor complex over time. tandfonline.com An MD simulation can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose predicted by docking, and the role of water molecules in mediating interactions. For a flexible molecule like this compound, MD simulations can explore its conformational landscape within the binding site, providing a more realistic picture of the binding event.

| Computational Method | Information Gained | Application to this compound |

| Molecular Docking | Binding pose, key interactions, binding affinity score. | Predicts how the molecule fits into the GAT1 binding site and identifies key interacting residues. |

| Molecular Dynamics | Stability of binding, conformational changes, role of solvent. | Assesses the stability of the docked pose and explores the dynamic behavior of the complex. |

This table outlines the application of advanced computational methods in studying GAT1 inhibitors.

Prediction of Ligand-Target Binding Modes

The prediction of how a ligand like this compound binds to its target receptors is largely inferred from studies on its close structural analog, phenibut. Phenibut is known to be a GABA (gamma-aminobutyric acid)-mimetic and primarily exerts its effects through binding to GABAB receptors and the α2-δ subunit of voltage-dependent calcium channels (VDCCs). nih.govresearchgate.netnih.gov

Computational docking studies are instrumental in predicting these binding modes. For GABAB receptors, which are G-protein coupled receptors (GPCRs), the binding pocket is located in the extracellular Venus Flytrap (VFT) domain of the GABAB1 subunit. mdpi.com Agonist binding to this site induces a conformational change that leads to receptor activation. mdpi.com The key interactions for GABA and its analogs typically involve the charged amino and carboxyl groups. For this compound, the positively charged dimethylamino group and the negatively charged carboxylate would be expected to form crucial ionic bonds with complementary residues in the binding pocket. The phenyl group likely engages in hydrophobic or aromatic stacking interactions, contributing to the ligand's affinity and selectivity.

Studies on phenibut have revealed that its pharmacological activity is stereoselective, with the R-enantiomer being significantly more potent than the S-enantiomer. nih.gov The R-phenibut enantiomer exhibits a higher binding affinity for the GABAB receptor. nih.gov This stereoselectivity underscores the importance of the three-dimensional arrangement of the phenyl and amino groups for optimal interaction with the receptor. It is highly probable that this compound would also exhibit stereoselectivity in its binding.

Furthermore, both R- and S-phenibut have been shown to bind to the α2-δ subunit of VDCCs, a target shared by gabapentinoid drugs. researchgate.netnih.gov The binding affinities for R-phenibut, S-phenibut, and the related compound baclofen (B1667701) have been determined, as shown in the table below. nih.gov

| Compound | Ki for α2-δ subunit of VDCC (μM) |

| R-phenibut | 23 |

| S-phenibut | 39 |

| Baclofen | 156 |

| Gabapentin | 0.05 |

This table presents the equilibrium dissociation constants (Ki) for the binding of various ligands to the α2-δ subunit of voltage-dependent calcium channels (VDCC), indicating their binding affinities.

The addition of two methyl groups to the nitrogen atom, creating this compound, would increase the steric bulk and the lipophilicity around the nitrogen. This modification could influence its binding affinity and selectivity for both GABAB receptors and the α2-δ subunit of VDCCs. The increased bulk might hinder optimal binding at the GABAB receptor, potentially reducing its potency compared to R-phenibut. Conversely, the increased lipophilicity could enhance its ability to cross the blood-brain barrier. The dimethylamino group is also less likely to act as a hydrogen bond donor compared to the primary amine of phenibut, which would alter the specific hydrogen bonding network within the receptor's binding site.

Analysis of Conformational Changes Upon Binding

The binding of a ligand to its receptor is a dynamic process that often involves conformational changes in both the ligand and the target protein. For flexible molecules like this compound, understanding the adopted "bioactive" conformation upon binding is key to elucidating its mechanism of action.

Computational methods, such as molecular dynamics simulations, are employed to model these conformational changes. For GABAB receptors, agonist binding is known to stabilize a "closed" conformation of the VFT domain, which is necessary for receptor activation. mdpi.com It is hypothesized that this compound, if it acts as an agonist, would also induce such a conformational change. The flexibility of the butyric acid backbone allows the molecule to adopt various conformations, and only a subset of these will be energetically favorable for binding.

The analysis of GABA analogs has shown that the relative orientation of the functional groups is crucial for activity. nih.govnih.gov For instance, the stereoelectronic effects of substituents can favor certain solution conformers, which may or may not be the bioactive conformation. nih.gov In the case of this compound, the bulky dimethylamino and phenyl groups will significantly influence the molecule's preferred conformations.

Upon binding to a target like the GABAB receptor or the α2-δ subunit, the receptor protein itself undergoes conformational adjustments to accommodate the ligand. These changes can range from subtle side-chain rearrangements to larger-scale domain movements. mdpi.com These induced-fit adjustments are critical for the signal transduction cascade that follows ligand binding. For example, the binding of agonists to the GABAB receptor VFT domain triggers a rearrangement of the transmembrane domains, leading to G-protein activation. mdpi.com

Analytical Methodologies for Research and Development of 4 Dimethylamino 3 Phenyl Butyric Acid

Development of High-Resolution Chromatographic Purity and Quantification Methods

Chromatographic techniques are the cornerstone of purity assessment and quantification of 4-Dimethylamino-3-phenyl-butyric acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful separation techniques that can be optimized for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach for quantification and purity determination.

Method Parameters: The development of a robust HPLC method involves the careful selection and optimization of several parameters. A C18 column is a common choice for the separation of moderately polar compounds like this compound. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. The pH of the aqueous phase is adjusted to ensure the analyte is in a single ionic form, which for an amino acid derivative would typically be acidic conditions to protonate the amine and suppress the ionization of the carboxylic acid. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. longdom.orgresearchgate.netcore.ac.uk Detection is commonly performed using a UV detector at a wavelength where the phenyl group exhibits strong absorbance, typically around 210-220 nm.

Data Table: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Method Validation: A developed HPLC method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com For instance, a study on a similar compound demonstrated a limit of detection (LOD) of 0.69 µg/mL and a lower limit of quantification (LLOQ) of 1.95 µg/mL, with intraday and interday peak area variations of less than 5.3%. longdom.orgresearchgate.net

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Derivatization converts the non-volatile analyte into a more volatile derivative, often by reacting the carboxylic acid and amino groups with a suitable agent.

Derivatization: A common approach is silylation, where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogens on the carboxylic acid and potentially the amine (if it's a secondary amine) to form volatile trimethylsilyl (B98337) (TMS) derivatives. Another option is esterification of the carboxylic acid followed by acylation of the amino group. For example, enantiomers of a similar compound, 1-methyl-3-phenylpropylamine, have been successfully analyzed by GC after derivatization with trifluoroacetic anhydride (B1165640) (TFA). sigmaaldrich.com

Data Table: GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Chirality-focused column (e.g., Astec® CHIRALDEX™ G-TA) or a standard polar column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Advanced Spectrometric Techniques for Ultra-Trace Analysis

For the detection and quantification of this compound at very low concentrations, more sensitive and specific techniques are required. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an ideal platform for such ultra-trace analysis.

LC-HRMS combines the separation power of HPLC with the high mass accuracy and sensitivity of a high-resolution mass spectrometer (such as an Orbitrap or a Time-of-Flight (TOF) analyzer). This allows for the confident identification and quantification of the target compound, even in complex matrices. A method developed for the closely related compound 4-phenylbutyric acid (4-PBA) can be adapted for this compound. mdpi.comresearchgate.net

Method Parameters: The LC conditions would be similar to those described for the HPLC-UV method. The mass spectrometer would be operated in a mode that provides high-resolution data, allowing for the determination of the accurate mass of the analyte. For quantification, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used to enhance selectivity and sensitivity. researchgate.net An internal standard, a structurally similar compound not present in the sample, is typically used to improve the accuracy and precision of quantification. mdpi.com

Data Table: LC-HRMS Method Parameters for this compound

| Parameter | Condition |

| LC Column | PFP(2) (pentafluorophenyl) or C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q Exactive™) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Mode | Full Scan with high resolution (>70,000 FWHM) and/or Selected Ion Monitoring (SIM) |

| Internal Standard | A deuterated analog of the analyte or a structurally similar compound |

A validated LC-HRMS method can achieve quantification ranges in the low micromolar to nanomolar levels, with relative standard deviations (RSDs) for inter- and intraday precision typically within 15%. mdpi.com

Characterization of Synthetic Intermediates and Degradation Products in Research Samples

During the synthesis and storage of this compound, various related substances can be present. These include unreacted starting materials, by-products from the synthesis, and products of degradation. The identification and characterization of these compounds are crucial for process optimization and stability assessment.

Synthetic Intermediates: The potential synthetic intermediates will depend on the synthetic route employed. A plausible synthesis could involve the reaction of a phenyl-containing precursor with a dimethylamino-containing side chain. For example, a related compound, 4-amino-3-phenylbutyric acid, can be synthesized from benzaldehyde (B42025) and ethyl acetoacetate (B1235776) through several steps involving intermediates like 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester and 3-phenylglutaric acid. google.com By analogy, similar intermediates could be expected in the synthesis of this compound.

Degradation Products: Degradation can occur through various mechanisms such as oxidation, hydrolysis, or photolysis. For instance, studies on the degradation of the related compound 3-phenylbutyric acid have shown that oxidation of the phenyl ring can occur, leading to hydroxylated derivatives. nih.gov Additionally, the dimethylamino group could be susceptible to oxidation or dealkylation.

Analytical Approach: The characterization of these unknown impurities is often carried out using LC-HRMS. The high mass accuracy of the instrument allows for the determination of the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) experiments, where the impurity ion is fragmented, provide structural information that helps in its identification. By comparing the fragmentation pattern with that of the parent compound and considering plausible chemical transformations, the structure of the intermediate or degradation product can be elucidated.

Data Table: Potential Synthetic Intermediates and Degradation Products of this compound

| Compound Type | Potential Compound Name | Plausible Origin |

| Synthetic Intermediate | 3-Phenylglutaric anhydride | By-product from a synthesis route involving cyclization. google.com |

| Synthetic Intermediate | Benzaldehyde | Unreacted starting material. google.com |

| Degradation Product | 4-Methylamino-3-phenyl-butyric acid | Dealkylation of the dimethylamino group. |

| Degradation Product | 4-Dimethylamino-3-(hydroxyphenyl)-butyric acid | Oxidation of the phenyl ring. nih.gov |

| Degradation Product | N-oxide of this compound | Oxidation of the dimethylamino group. |

Chemical Biology Applications and Research Tool Development

Utilization as a Molecular Probe for Biological Target Identification and Validation

There is currently no available research in peer-reviewed literature demonstrating the use of 4-Dimethylamino-3-phenyl-butyric acid as a molecular probe. The process of developing a molecular probe involves designing a molecule that can selectively bind to a biological target (like a protein or nucleic acid) and produce a detectable signal, thereby helping to identify and validate the function of that target. While derivatives of similar compounds, such as those of 4-phenylbutyric acid, have been synthesized and evaluated for various biological activities, specific studies detailing the design, synthesis, and application of this compound for target identification are absent.

Integration into Chemical Probe Libraries for High-Throughput Screening in Mechanistic Studies

Chemical probe libraries are collections of small molecules used in high-throughput screening (HTS) to identify compounds that modulate a specific biological process. There is no evidence to suggest that this compound has been included in any publicly documented chemical probe libraries for HTS campaigns. The development of compounds for such libraries requires thorough characterization of their purity, stability, and ideally, a known mechanism of action or at least a defined biological activity, none of which is currently available for this specific compound.

Application in In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition Studies

Detailed studies on the effects of this compound in in vitro biochemical assays are not present in the scientific literature. Such studies would typically involve measuring the compound's ability to inhibit or modulate the activity of specific enzymes and would include the determination of key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). While the structurally related compound 4-Phenylbutyric acid is known to be a histone deacetylase (HDAC) inhibitor nih.govwikipedia.org, there are no corresponding enzymatic studies for its 4-dimethylamino derivative.

Table 1: Enzyme Inhibition Data for this compound (No data available in scientific literature)

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition | Reference |

|---|

Development of Research Reagents and Standards

While the hydrochloride salt of this compound is listed by some chemical suppliers, there is a lack of information regarding its development and establishment as a certified research reagent or analytical standard. The process of creating a research standard involves rigorous quality control to ensure high purity and detailed characterization, which is not publicly documented for this compound. Its primary availability appears to be for general research purposes without specific, validated applications.

Future Directions and Emerging Research Avenues

Exploration of Advanced Chemoenzymatic Synthesis Strategies

The synthesis of chiral molecules like 4-Dimethylamino-3-phenyl-butyric acid, which possesses a stereocenter at the C3 position, presents a significant challenge. Traditional chemical synthesis often results in racemic mixtures, requiring difficult and costly resolution steps. libretexts.org Chemoenzymatic synthesis, which integrates the selectivity of biological catalysts (enzymes) with the versatility of chemical reactions, offers a powerful alternative for producing enantiomerically pure γ-amino acids. researchgate.net

Future research will likely focus on developing novel chemoenzymatic routes to (R)- and (S)-4-Dimethylamino-3-phenyl-butyric acid. This involves the use of enzymes like lipases, proteases, or transaminases for the kinetic resolution of racemic intermediates or for the asymmetric transformation of prochiral precursors. For instance, α-chymotrypsin has been successfully used in the kinetic resolution of precursors to 3-phenyl-γ-aminobutyric acid (Phenibut). researchgate.net Similarly, lipases have been employed for the enantioselective esterification of related chiral acids, using unconventional alkoxy group donors like orthoesters to drive the reaction towards high enantioselectivity. researchgate.net

The development of these strategies could be accelerated by enzyme engineering and directed evolution to create biocatalysts specifically tailored for the this compound scaffold. Such methods would not only improve yield and enantiomeric excess but also align with the principles of green chemistry by reducing hazardous reagents and waste. nih.gov

Table 1: Comparison of Potential Synthesis Strategies

| Strategy | Description | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Classical Chemical Synthesis | Multi-step reactions often starting from precursors like benzaldehyde (B42025) and ethyl acetoacetate (B1235776), followed by resolution of the racemic product. google.com | Well-established routes for the basic scaffold. | Low overall yield, production of racemic mixtures requiring difficult separation, harsh reaction conditions. |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., organocatalysts) to guide the reaction towards a specific enantiomer. nih.govacs.org | High enantioselectivity, potential for large-scale production. | Catalyst cost and sensitivity, optimization required for specific substrate. |

| Chemoenzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture (e.g., an ester precursor), allowing for the separation of the unreacted enantiomer and the product. researchgate.net | High enantiomeric excess (ee), mild reaction conditions, broad enzyme availability. | Maximum theoretical yield is 50% for the desired enantiomer, requires efficient separation of product and remaining substrate. |

| Enzymatic Asymmetric Synthesis | An enzyme converts a prochiral substrate directly into a single enantiomer of the product. | Theoretical yield up to 100%, high enantioselectivity. | Requires a specific enzyme that recognizes the prochiral precursor, enzyme discovery and engineering can be time-consuming. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com For this compound, these computational tools offer a pathway to rapidly explore its chemical space and predict its biological activities without synthesizing every possible derivative.